molecular formula C18H25N3O3 B3848486 N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide

N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide

Cat. No.: B3848486
M. Wt: 331.4 g/mol
InChI Key: BQGNZBQKBCKEJC-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a propan-2-yloxyphenyl group, and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide typically involves the condensation of cyclohexylamine with 4-propan-2-yloxybenzaldehyde, followed by the reaction with oxalic acid dihydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methylcyclohexanamine
  • N-cyclohexyl-N’-[(4-propan-2-ylphenyl)methylideneamino]oxamide

Uniqueness

N-cyclohexyl-N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13(2)24-16-10-8-14(9-11-16)12-19-21-18(23)17(22)20-15-6-4-3-5-7-15/h8-13,15H,3-7H2,1-2H3,(H,20,22)(H,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGNZBQKBCKEJC-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]oxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.